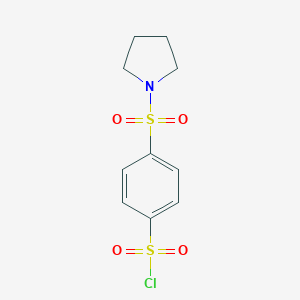

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a sulfonamide compound involved in various chemical reactions due to its reactive sulfonyl chloride groups. Although the specific compound's data is limited, insights can be drawn from studies on similar sulfonamide and sulfonyl chloride compounds.

Synthesis Analysis

Sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) are synthesized from reactions involving sulfonyl chloride and amine compounds. The process involves characterization techniques such as FTIR, NMR, X-ray diffraction, and thermal analysis, alongside theoretical computations like DFT to compare molecular geometry and vibrational frequencies with experimental data (K. Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure and stability are analyzed using methods like NBO analysis, atomic charges, frontier molecular orbitals, and molecular electrostatic potential calculations. These analyses reveal the molecule's stability due to hyperconjugative interactions and charge delocalization (K. Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonic acid-functionalized pyridinium chloride ionic liquid has been used effectively to promote one-pot multi-component condensation reactions, demonstrating the versatility of sulfonyl chloride compounds in facilitating chemical synthesis (A. Zare et al., 2015).

Physical Properties Analysis

The physical properties, such as crystallization, melting points, and solubility, can be inferred from related compounds' thermal and solubility analyses. These properties are essential for the compound's application in chemical syntheses and material science.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and other chemical agents, are crucial. For instance, palladium-catalyzed direct sulfonylation indicates the reactivity of sulfonyl chloride compounds towards ortho-sulfonylation, showcasing their potential in creating various ortho-sulfonylated phenols (Yinfeng Xu et al., 2015).

Wissenschaftliche Forschungsanwendungen

Neurotransmission and Cognitive Effects

Compounds related to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride have been investigated for their influence on neurotransmission and potential in treating cognitive deficits. For instance, a study on the 5-HT6 receptor demonstrated the therapeutic potential of this receptor class in addressing cognitive deficits by influencing cholinergic neurotransmission (Riemer et al., 2003). Another study highlighted the potential of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core for treating cognitive disorders associated with Alzheimer's disease (Grychowska et al., 2016).

Metabolic and Hormonal Effects

A study investigated the effects of perfluorooctane sulfonate (PFOS), which is structurally related to sulfonyl-based compounds, on the neuroendocrine system of rats. This study found that PFOS exposure can significantly affect hormonal levels and neurotransmitter concentrations, indicating potential metabolic and neuroendocrine impacts (Austin et al., 2003).

Pharmacological Properties and Drug Interactions

Research into the pharmacokinetics, drug interaction potential, and therapeutic applications of compounds similar to this compound has been extensive. For instance, GNE-617, a compound with a sulfonyl benzyl moiety, showed promising pharmacokinetic properties and drug interaction potentials, suggesting the relevance of sulfonyl-based compounds in therapeutic applications (Liederer et al., 2019).

Anti-inflammatory and Antioxidant Activity

Compounds incorporating the sulfonyl moiety have been reported to exhibit anti-inflammatory and potential antioxidant activities. One study reported the synthesis and pharmacological evaluation of thiophenes substituted with 4-methanesulfonyl benzoyl moiety, demonstrating moderate to good anti-inflammatory activity and suggesting the potential of sulfonyl derivatives in designing novel anti-inflammatory drugs (Pillai et al., 2003).

Enzymatic and Metabolic Pathways

Various studies have explored the impact of sulfonyl-containing compounds on enzymatic and metabolic pathways. For example, drug metabolizing enzyme induction by diaryl pyridines with sulfonyl substitutions has been examined, highlighting the role of sulfonyl-based compounds in influencing metabolic enzyme activities (Franklin, 1991).

Safety and Hazards

The safety information for “4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride” indicates that it is dangerous . The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor), P312 (Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYZKIFFWKXROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381554 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165669-32-9 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)

![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)